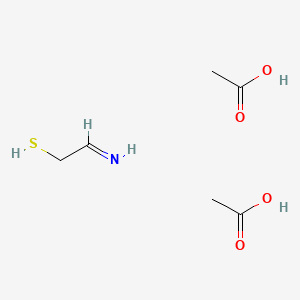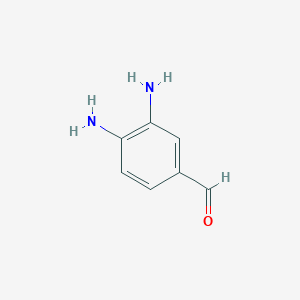
3,4-Diaminobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzaldehyde, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 3,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form 3,4-diaminobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 3,4-Diaminobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3,4-Diaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism by which 3,4-diaminobenzaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it can act as a fluorescent probe by interacting with specific biomolecules, leading to fluorescence emission. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: Similar structure but with only one amino group at the 4 position.
2-Aminobenzaldehyde: Amino group at the 2 position.
3,4-Dinitrobenzaldehyde: Nitro groups instead of amino groups at the 3 and 4 positions.
Uniqueness
3,4-Diaminobenzaldehyde is unique due to the presence of two amino groups, which significantly enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3,4-diaminobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILMBMDJGSYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)



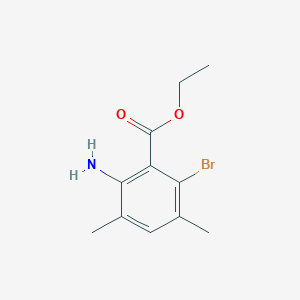
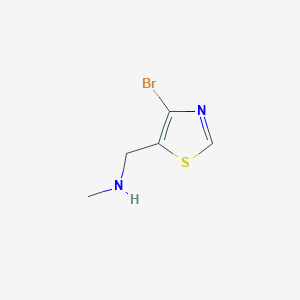
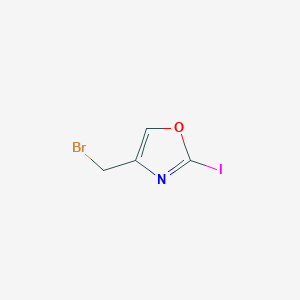

![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
